molecular formula C9H11ClN2S B13784424 Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- CAS No. 75050-67-8

Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl-

Cat. No.: B13784424
CAS No.: 75050-67-8
M. Wt: 214.72 g/mol
InChI Key: OTIOSGHSOYSVHH-UHFFFAOYSA-N
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Description

Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- is an organic compound with the chemical formula C9H11ClN2S. It is a colorless to light yellow solid with a bitter taste. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It exhibits significant biological activities, such as anti-tumor and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- typically involves the reaction of 3-chloro-4-methylaniline with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and interfering with cellular processes. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(3-chloro-2-methylphenyl)-N-methyl-
  • Thiourea, N-(3-chloro-4-methylphenyl)-N’-phenyl-
  • Thiourea, N-(3-chloro-4-methylphenyl)-N’-methyl-

Uniqueness

Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- stands out due to its unique combination of a chlorine atom and a methyl group on the phenyl ring. This structural feature contributes to its distinct biological activities and reactivity compared to other similar compounds .

Properties

CAS No.

75050-67-8

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-1-methylthiourea

InChI

InChI=1S/C9H11ClN2S/c1-6-3-4-7(5-8(6)10)12(2)9(11)13/h3-5H,1-2H3,(H2,11,13)

InChI Key

OTIOSGHSOYSVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C(=S)N)Cl

Origin of Product

United States

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